(2-Methylquinolin-4-yl)methanamine
Overview
Description
(2-Methylquinolin-4-yl)methanamine is an organic compound with the molecular formula C11H12N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
The primary target of (2-Methylquinolin-4-yl)methanamine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
This compound interacts with its targets by binding to the PI3K/AKT/mTOR pathway proteins. The molecular docking studies have revealed that this compound has a lesser binding energy with these proteins , indicating a strong interaction.
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell survival and growth, and its dysregulation can lead to cancer. By interacting with this pathway, this compound can potentially influence cell proliferation and survival.
Pharmacokinetics
It is predicted that all the compounds in its class satisfy the adme profile , which would impact its bioavailability.
Result of Action
As a result of its action, this compound has shown activity against the non-small cell lung cancer cell line, A549 . It has an inhibition concentration value (IC50) of 29.4 μM , indicating its potential as an anticancer agent.
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups of the quinoline derivative.
Cellular Effects
For example, some quinoline derivatives have demonstrated anticancer activities, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylquinolin-4-yl)methanamine typically involves the reaction of 2-methylquinoline with formaldehyde and ammonia. This process is known as the Mannich reaction, which is a classic method for the formation of β-amino carbonyl compounds. The reaction conditions generally include the use of an acid catalyst and a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methylquinolin-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Scientific Research Applications
(2-Methylquinolin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of (2-Methylquinolin-4-yl)methanamine.
2-Methylquinoline: A closely related compound with similar chemical properties.
4-Quinolinemethanamine: Another derivative of quinoline with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific characteristics can be leveraged for desired outcomes.
Properties
IUPAC Name |
(2-methylquinolin-4-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBHJQBGCSDNSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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